1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered interest due to its potential applications in medicinal chemistry and its biological activity. The imidazo[4,5-b]pyridine scaffold is recognized for its role in drug development, particularly in the context of enzyme inhibition and receptor modulation.
The compound is classified under heterocycles and can be synthesized through various chemical processes. It is identified by the Chemical Abstracts Service number 1092457-05-0 and has a molecular formula of C₈H₈N₄O₃ with a molecular weight of 208.17 g/mol . Its structure includes a carboxylic acid functional group, which contributes to its reactivity and potential biological activity.
The synthesis of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridines and α-ketoesters. Common synthetic routes include:
In industrial contexts, continuous flow reactors may be used to enhance yield and consistency during synthesis.
The molecular structure of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid features a fused ring system comprising an imidazole and pyridine moiety. The presence of the carboxylic acid group at position 7 enhances its solubility and reactivity.
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles.
1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors.
Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways. By modulating these pathways, it can influence processes such as cell proliferation and apoptosis (programmed cell death), making it a candidate for therapeutic applications in oncology and other diseases .
The physical properties of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid include:
Chemical properties include:
1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:
This compound represents a promising area of study for researchers interested in drug development and biochemical applications.
The synthesis of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid (C₈H₇N₃O₃, CAS RN: 82402350) relies fundamentally on cyclization reactions using functionalized pyridine precursors [1]. The most efficient route involves the condensation of 5-bromopyridine-2,3-diamine with carbonyl equivalents under acidic conditions. This strategy exploits the nucleophilicity of adjacent amino groups to facilitate ring closure. For example, reaction with ethyl 2-oxoacetate in refluxing acetic acid achieves simultaneous imidazole ring formation and esterification at the C7 position. Subsequent N-methylation at the imidazole nitrogen (N1) is typically performed using methyl iodide in the presence of base (e.g., potassium carbonate) in DMF solvent. Acidic or basic hydrolysis then liberates the target carboxylic acid functionality [3] [6].
Alternative precursors like N-Boc-protected 4-aminopyrazole-5-carbaldehydes undergo cyclocondensation with creatinine (1-methylglycocyamidine), yielding structurally related imidazo[4,5-b]pyridine cores with yields ranging from 54–70% [8]. However, this approach requires additional steps to introduce the C7-carboxylic acid moiety. Reaction optimization studies indicate that electron-withdrawing substituents on the pyridine ring (e.g., bromo at C6) significantly enhance cyclization kinetics by increasing electrophilicity at the reaction center [6].
Table 1: Key Precursors and Conditions for Imidazo[4,5-b]pyridine Cyclization
Pyridine Precursor | Cyclizing Agent | Reaction Conditions | Key Intermediate | Yield Range |
---|---|---|---|---|
5-Bromopyridine-2,3-diamine | Ethyl 2-oxoacetate | Acetic acid, reflux | Ethyl 6-bromo-1-methyl-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-7-carboxylate | 60-75% |
5-Bromopyridine-2,3-diamine | Benzaldehyde | PTC, solid-liquid | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 49-65% |
N-Boc-4-aminopyrazole-5-carbaldehyde | Creatinine | Acetic acid, pyrrolidine catalyst | 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine | 54-70% |
Microwave irradiation significantly improves the synthesis of imidazo[4,5-b]pyridine derivatives by reducing reaction times from hours to minutes and enhancing overall yields. This technique is particularly effective for the energy-intensive cyclization and ester hydrolysis steps. Under optimized microwave conditions (150–180°C, 20–30 minutes), the cyclocondensation of 2,3-diaminopyridine derivatives with ketoesters achieves near-quantitative conversion, compared to ~65% yield via conventional heating over 6–8 hours [3]. The dramatic rate acceleration stems from efficient dielectric heating, which facilitates faster molecular rotation and collision frequencies.
For hydrolysis of the C7-ethyl ester to the carboxylic acid, microwave-assisted reactions using aqueous sodium hydroxide (2M) at 120°C for 10–15 minutes afford the acid in >95% purity, eliminating the need for lengthy refluxing (typically 4–6 hours) [3]. This methodology aligns with green chemistry principles by minimizing solvent usage and energy consumption. Recent studies demonstrate that microwave protocols can be directly scaled to multigram quantities (up to 50g) without significant yield erosion, making this approach viable for pilot-scale synthesis [6].
Table 2: Microwave Optimization Parameters for Key Synthetic Steps
Reaction Step | Conventional Conditions | Conventional Yield | Microwave Conditions | Microwave Yield | Time Reduction |
---|---|---|---|---|---|
Imidazole Cyclization | Acetic acid reflux, 6-8 h | 60-75% | 150°C, 20 min, DMF | 90-95% | 90-95% |
Ester Hydrolysis | 6M NaOH reflux, 4-6 h | 80-85% | 2M NaOH, 120°C, 15 min | >95% | 85-90% |
N-Alkylation | K₂CO₃/DMF, 80°C, 8 h | 70-78% | 140°C, 15 min, DMF | 88-93% | 90-95% |
Continuous flow technology addresses key limitations in batch production of 1-methyl-5-oxo-imidazo[4,5-b]pyridine-7-carboxylic acid, particularly for exothermic steps like cyclization and hydrolysis. Flow reactors offer superior heat transfer and mass transfer capabilities, enabling precise control over reaction parameters (temperature, residence time, stoichiometry). For the cyclization step, a two-stage continuous setup is employed:
Ester hydrolysis is conducted in a separate high-temperature flow reactor (stainless steel, 180°C, back-pressure regulator) using aqueous sodium hydroxide (4M) with a residence time of 8 minutes. This configuration suppresses side product formation (e.g., decarboxylation or imidazole ring degradation) observed in batch processes at elevated temperatures. Integrated in-line liquid-liquid separation units continuously extract the carboxylic acid product into an organic phase (e.g., ethyl acetate), while recycling the aqueous base stream. This setup achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹, representing a 5-fold increase over batch reactors [3] [4]. Successful industrial implementation is exemplified by tenatoprazole manufacturing, which utilizes similar imidazo[4,5-b]pyridine intermediates under cGMP conditions [3].
The carboxylic acid group at C7 and reactive positions on the fused imidazo[4,5-b]pyridine scaffold enable diverse regioselective modifications. Key transformations include:
Esterification & Amidation: The C7-carboxylic acid undergoes facile conversion to esters or amides. Activation with carbodiimides (e.g., DCC) followed by reaction with alcohols or amines yields pharmaceutically relevant prodrugs or bioisosteres. For example, coupling with ethanol under Steglich conditions provides ethyl 1-methyl-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-7-carboxylate (C₁₁H₁₃N₃O₃), a versatile intermediate confirmed by ¹H NMR and mass spectrometry [7].
N-Alkylation: Alkylation of the imidazole ring (N1/N3 positions) demonstrates significant regiochemical complexity. Phase-transfer catalysis (PTC) using benzyl bromide or ethyl bromoacetate with tetrabutylammonium bromide yields mixtures of N1-, N3-, and N4-alkylated regioisomers. X-ray crystallography confirms N3 as the predominant site for bulky electrophiles (e.g., benzyl), while small electrophiles (e.g., ethyl bromoacetate) exhibit reduced selectivity, generating N1, N3, and N4 products simultaneously [6]. Computational studies (DFT) attribute this to subtle differences in electron density and steric accessibility at nitrogen atoms.
Electrophilic Aromatic Substitution: Electrophiles target electron-rich positions (C2/C6) of the pyridine ring. Bromination at C6 using bromine in acetic acid provides intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). This site is particularly activated in derivatives bearing electron-donating substituents on the imidazole nitrogen [6].
Table 3: Regioselectivity in Post-Synthetic Modifications
Reaction Type | Reagent/Conditions | Target Site | Regiochemical Outcome | Key Applications |
---|---|---|---|---|
N-Alkylation | Benzyl bromide, PTC (K₂CO₃/TBAB) | Imidazole Nitrogens | N3-Benzyl dominant (≥85%) | Antimicrobial derivatives [6] |
N-Alkylation | Ethyl bromoacetate, PTC | Imidazole Nitrogens | N1/N3/N4 mixture (ratio ~1:1.2:1.5) | Carboxylate prodrug synthesis [6] |
Esterification | Ethanol/DCC, RT | C7-Carboxylic Acid | Exclusive C7-ethyl ester formation | Intermediate for prodrugs [7] |
Bromination | Br₂/AcOH, 80°C | Pyridine Ring (C6) | Monobromination at C6 | Cross-coupling precursor [6] |
These modifications generate diverse analogs for structure-activity relationship (SAR) studies, particularly in developing antimicrobial and anti-inflammatory agents targeting enzymes like dihydrofolate reductase (DHFR) [6] [4]. Molecular docking confirms that N3-benzyl derivatives adopt optimal conformations for DHFR inhibition, correlating with their observed bioactivity [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1